1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Catalog No.
S582064
CAS No.
50892-83-6
M.F
C13H10N2O
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

CAS Number

50892-83-6

Product Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

IUPAC Name

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3

InChI Key

NXZSUJKPVSDFNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Synonyms

1-acetyl-beta-carboline

Canonical SMILES

CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23

Potential Role in Neuroscience

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-Pyridoindolyl Ethanone, is a molecule structurally related to beta-carbolines, a class of naturally occurring alkaloids with various physiological effects. Some beta-carbolines have been found to modulate neurotransmitter systems in the brain, particularly affecting receptors for serotonin .

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone, also known as 1-acetyl-β-carboline, is a compound characterized by its unique structure that includes a pyrido[3,4-b]indole moiety. This compound belongs to the class of beta-carbolines, which are known for their diverse biological activities and potential therapeutic applications. It has the molecular formula C₁₃H₁₀N₂O and a molecular weight of 226.24 g/mol. The compound is recognized for its presence in various natural sources, including plants like Rauvolfia serpentina and certain species of Streptomyces .

The mechanism of action of 1-acetyl-β-carboline remains unknown due to limited research. However, its structural similarity to other β-carboline alkaloids suggests potential interactions with various biological targets, including neurotransmitter receptors and enzymes []. Further investigation is required to elucidate its specific biological effects.

Typical for beta-carboline derivatives:

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction processes may yield tetrahydro derivatives or other saturated forms.
  • Substitution: The nitrogen atom in the pyrido[3,4-b]indole structure can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Research indicates that 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exhibits significant biological activities. It has been studied for its potential anticancer properties, neuroprotective effects, and ability to modulate neurotransmitter systems. For instance, beta-carboline derivatives have been shown to interact with serotonin receptors and exhibit anxiolytic effects . Additionally, this compound has demonstrated cytotoxic activity against various cancer cell lines .

The synthesis of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone can be achieved through several methods:

  • Acetylation of β-Carboline: This method involves acetylating β-carboline using acetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dimethylformamide at controlled temperatures.
  • Natural Extraction: The compound can also be isolated from natural sources like Rauvolfia serpentina through solvent extraction techniques followed by purification using chromatography .

1-(9H-pyrido[3,4-b]indol-1-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting neurological disorders and cancer.
  • Research: It serves as a valuable tool in studies focusing on serotonin receptor modulation and other neuropharmacological investigations.
  • Natural Products Chemistry: Its presence in traditional medicinal plants makes it significant for studies on herbal medicine .

Interaction studies involving 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have revealed its capability to bind with various receptors in the central nervous system. These interactions are crucial for understanding its pharmacological effects, particularly concerning serotonin receptors and their role in mood regulation and anxiety . Furthermore, studies have indicated that this compound may influence cellular signaling pathways associated with cancer progression.

Several compounds share structural similarities with 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
HarmineBeta-carbolineKnown for its psychoactive properties
HarmalineBeta-carbolineExhibits stronger MAO-inhibitory activity
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanoneMethoxy-substituted derivativeEnhanced solubility and bioavailability
1-(9H-pyrido[3,4-b]indole)Unsubstituted indoleLacks the acetyl group; different biological profile

The uniqueness of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone lies in its specific acetylation at the nitrogen position of the indole ring, which influences its biological activity and potential therapeutic applications compared to other beta-carbolines .

XLogP3

2.3

Wikipedia

1-Acetyl-beta-carboline

Dates

Modify: 2023-08-15
Proksa, B; Uhrin, D; Šurdíková, M; Fuska, J; 1-acetyl-β-carboline, a new metabolite of streptomyces kasugaensis, Engineering in Life Sciences, 104, 337-340. DOI:10.1002/abio.370100405

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